molecular formula C16H14BrN3O5 B14768882 Pomalidomide-CO-C2-Br

Pomalidomide-CO-C2-Br

Cat. No.: B14768882
M. Wt: 408.20 g/mol
InChI Key: CCIKLKZDGKZXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-CO-C2-Br is a synthetic derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) used in treating multiple myeloma. The compound features a bromine-terminated ethylene glycol (C2) linker conjugated to the pomalidomide core via a carbonyl group. This modification enhances its utility as a proteolysis-targeting chimera (PROTAC) component, enabling targeted protein degradation by linking target proteins to E3 ubiquitin ligases. The bromine atom serves as a reactive handle for further chemical modifications, making it valuable in bioconjugation and drug development .

Properties

Molecular Formula

C16H14BrN3O5

Molecular Weight

408.20 g/mol

IUPAC Name

3-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

InChI

InChI=1S/C16H14BrN3O5/c17-7-6-12(22)18-9-3-1-2-8-13(9)16(25)20(15(8)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7H2,(H,18,22)(H,19,21,23)

InChI Key

CCIKLKZDGKZXEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide involves multiple steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form Pomalidomide . Another method involves a continuous 3-4 step flow approach, which offers improved efficiency and safety for large-scale production .

Industrial Production Methods

Industrial production of Pomalidomide focuses on achieving high purity and yield. The process typically involves dissolving Pomalidomide in an organic solvent, adding an anti-solvent, and isolating the pure compound. This method ensures a purity greater than 99% and is cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often involve reagents like bromine or chlorine.

Major Products

The major products formed from these reactions include various derivatives of Pomalidomide, which are used for further research and development in medicinal chemistry .

Scientific Research Applications

Pomalidomide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing new compounds with potential therapeutic effects.

    Biology: Studied for its effects on cellular processes and immune modulation.

    Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Pomalidomide exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below is a detailed comparison of Pomalidomide-CO-C2-Br with structurally and functionally related compounds.

Structural and Functional Comparisons

Pomalidomide
  • Structure : Parent compound lacking the C2-Br linker.
  • Function : Directly binds cereblon (CRBN), an E3 ligase component, to degrade IKZF1/3 transcription factors in multiple myeloma.
  • Key Difference : this compound’s bromine linker allows covalent attachment to other molecules (e.g., ligands for target proteins), expanding its use in PROTACs.
Pomalidomide-PEG6-C2-COOH
  • Structure : Incorporates a polyethylene glycol (PEG6) spacer and a terminal carboxylic acid group instead of bromine.
  • Function : The PEG spacer improves solubility and reduces aggregation, while the carboxylic acid enables amine-coupling reactions (e.g., with NHS esters).
  • Key Difference : Compared to this compound, this derivative prioritizes hydrophilicity and biocompatibility over reactivity, making it suitable for in vivo applications requiring stable conjugates .
Lenalidomide and Thalidomide Derivatives
  • Structure : Lenalidomide and thalidomide share the phthalimide core but lack the C2-Br or PEG linkers.
  • Function : Older IMiDs with weaker CRBN binding and higher off-target effects.
  • Key Difference : this compound exhibits enhanced specificity and modularity due to its linker, enabling tailored protein degradation strategies.

Physicochemical and Pharmacological Properties

Property This compound Pomalidomide-PEG6-C2-COOH Pomalidomide
Molecular Weight (g/mol) ~500 (estimated) ~750 (reported) 273
Solubility Moderate (DMSO) High (aqueous buffers) Low
Reactivity Bromine (SN2 reactions) Carboxylic acid (EDC/NHS) None
Purity (Commercial) Not reported >98% (GLPBIO) >99%

Notes:

  • This compound’s bromine enables nucleophilic substitution reactions, ideal for attaching hydrophobic ligands.
  • Pomalidomide-PEG6-C2-COOH’s PEG spacer enhances water solubility, critical for in vivo stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.